Kahweol acetate Kahweol acetate Glutathione S-transferase inducer. Inhibits tumor cell proliferation and induces apoptosis. Increases ROS production in tumor cells but not in normal cells. Shows chemopreventive effects in vivo. Orally active.
Kahweol Acetate is a semi-synthetic derivative of kahweol, a natural product found in coffee beans. It exhibits a wide variety of biological activities, including inhibiting RANKL-induced osteoclast generation, inducing cell cycle arrest and apoptosis in oral squamous cell carcinoma cells, preventing aflatoxin B1 induced DNA adduct formation, and suppressing H2O2-induced DNA damage and oxidative stress.
Brand Name: Vulcanchem
CAS No.: 81760-47-6
VCID: VC0005673
InChI: InChI=1S/C22H28O4/c1-14(23)26-13-22(24)12-21-9-5-17-16-7-10-25-18(16)6-8-20(17,2)19(21)4-3-15(22)11-21/h6-8,10,15,17,19,24H,3-5,9,11-13H2,1-2H3/t15-,17-,19+,20-,21?,22+/m1/s1
SMILES: CC(=O)OCC1(CC23CCC4C5=C(C=CC4(C2CCC1C3)C)OC=C5)O
Molecular Formula: C22H28O4
Molecular Weight: 356.5 g/mol

Kahweol acetate

CAS No.: 81760-47-6

Cat. No.: VC0005673

Molecular Formula: C22H28O4

Molecular Weight: 356.5 g/mol

* For research use only. Not for human or veterinary use.

Kahweol acetate - 81760-47-6

Specification

Description Glutathione S-transferase inducer. Inhibits tumor cell proliferation and induces apoptosis. Increases ROS production in tumor cells but not in normal cells. Shows chemopreventive effects in vivo. Orally active.
Kahweol Acetate is a semi-synthetic derivative of kahweol, a natural product found in coffee beans. It exhibits a wide variety of biological activities, including inhibiting RANKL-induced osteoclast generation, inducing cell cycle arrest and apoptosis in oral squamous cell carcinoma cells, preventing aflatoxin B1 induced DNA adduct formation, and suppressing H2O2-induced DNA damage and oxidative stress.
CAS No. 81760-47-6
Molecular Formula C22H28O4
Molecular Weight 356.5 g/mol
IUPAC Name [(4S,12S,13R,16R,17R)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl acetate
Standard InChI InChI=1S/C22H28O4/c1-14(23)26-13-22(24)12-21-9-5-17-16-7-10-25-18(16)6-8-20(17,2)19(21)4-3-15(22)11-21/h6-8,10,15,17,19,24H,3-5,9,11-13H2,1-2H3/t15-,17-,19+,20-,21?,22+/m1/s1
Standard InChI Key OJLWVPDNBQAHRT-RWKVYSHYSA-N
Isomeric SMILES CC(=O)OC[C@]1(CC23CC[C@@H]4C5=C(C=C[C@]4([C@@H]2CC[C@@H]1C3)C)OC=C5)O
SMILES CC(=O)OCC1(CC23CCC4C5=C(C=CC4(C2CCC1C3)C)OC=C5)O
Canonical SMILES CC(=O)OCC1(CC23CCC4C5=C(C=CC4(C2CCC1C3)C)OC=C5)O
Appearance Solid powder

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